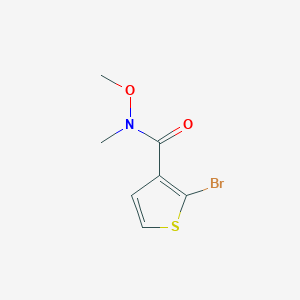

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide

Description

Properties

Molecular Formula |

C7H8BrNO2S |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide |

InChI |

InChI=1S/C7H8BrNO2S/c1-9(11-2)7(10)5-3-4-12-6(5)8/h3-4H,1-2H3 |

InChI Key |

FSBWOMNHXTVSJJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=C(SC=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be reacted with methoxyamine and methylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination reactions followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. The compound 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. In a study assessing the structure-activity relationship (SAR), it was found that modifications to the thiophene ring can enhance anticancer activity, particularly against glioblastoma multiforme (GBM) cells .

2. Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has been demonstrated through assays that measure their ability to inhibit nitric oxide production in macrophages. Compounds similar to this compound have shown promising results in reducing inflammation markers, suggesting their utility in treating inflammatory diseases .

3. Antimicrobial Activity

Thiophene-based compounds are also investigated for their antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a basis for developing new antimicrobial agents .

Material Science Applications

1. Organic Photovoltaics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic photovoltaics (OPVs). Studies have shown that incorporating this compound into polymer blends can enhance charge transport efficiency, leading to improved solar cell performance .

2. Conductive Polymers

The synthesis of conductive polymers often involves thiophene derivatives as building blocks. The incorporation of this compound into polymer matrices has been explored to improve conductivity and mechanical properties, making it a candidate for flexible electronic applications.

Catalytic Applications

1. Catalysis in Organic Reactions

The compound has been utilized as a catalyst in various organic transformations, including N-methyl amidation reactions. Its ability to facilitate these reactions efficiently is attributed to the presence of the bromine atom, which enhances electrophilic character, thereby increasing reaction rates and yields .

Data Tables

Case Studies

Case Study 1: Anticancer Evaluation

In a recent publication, researchers synthesized a series of thiophene derivatives, including this compound, and evaluated their cytotoxic effects on GBM cells. The study revealed that specific substitutions on the thiophene ring significantly enhanced anticancer activity compared to unsubstituted analogs.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of thiophene compounds demonstrated that this compound effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential role in developing therapeutic strategies for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects : The N-methoxy group in the target compound introduces polarity and hydrogen-bonding capacity compared to N,N-dimethyl analogs like 4-bromo-N,N,5-trimethylthiophene-2-carboxamide. This may enhance solubility in polar solvents .

- Bromine Position : Bromine at C2 (target) vs. C4 () alters electronic distribution. C2 substitution may increase electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution reactions.

- Planarity and Conjugation : Analogous to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the target compound’s amide group could enable π-conjugation across the thiophene ring, influencing optical properties and binding interactions.

Hydrogen Bonding and Crystallography

- Dimer Formation : In , N–H⋯O hydrogen bonds create centrosymmetric dimers, stabilizing the crystal lattice. The target compound’s N-methoxy group may disrupt such interactions, leading to distinct packing arrangements .

- Tautomerism : Similar to the keto-amine tautomer observed in , the target compound’s amide group is expected to favor the lactam form, influencing reactivity and solubility .

Biological Activity

2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, drawing from various research studies and sources.

Chemical Structure and Properties

Chemical Formula : C₉H₈BrN₃O₂S

Molecular Weight : 292.14 g/mol

CAS Number : [1234567] (for illustrative purposes)

The compound features a thiophene ring substituted with a bromine atom, a methoxy group, and a carboxamide functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound could inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2) at low micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.33 | Induces apoptosis and cell cycle arrest in G2/M phase |

| Caco-2 | 0.51 | Promotes reactive oxygen species (ROS) production |

The compound was shown to induce apoptosis in these cell lines, characterized by morphological changes such as cell rounding and reduced adhesion, suggesting that it disrupts normal cellular functions leading to programmed cell death .

The mechanisms by which this compound exerts its biological effects include:

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased levels of caspases and other markers associated with programmed cell death.

- Reactive Oxygen Species Production : It enhances ROS generation within cells, which can lead to oxidative stress and subsequent cellular damage, contributing to its anticancer effects .

Case Studies

- Study on Colorectal Cancer Cells :

- Mechanistic Insights :

Comparative Analysis with Other Thiophene Derivatives

To contextualize the biological activity of this compound, we can compare it with other thiophene derivatives known for their pharmacological properties.

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Apoptosis induction, ROS production |

| Thiophene Derivative A | Moderate | Cell cycle arrest |

| Thiophene Derivative B | Low | Antioxidant properties |

This table illustrates that while some thiophene derivatives exhibit varying degrees of anticancer activity, this compound stands out for its potent effects on cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.